molecular formula C20H18ClN3OS B2373922 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899958-17-9

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2373922
CAS No.: 899958-17-9
M. Wt: 383.89
InChI Key: BGTFPIGYNAMMQT-UHFFFAOYSA-N
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Description

4-((3-Chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative featuring a thioether group at the 4-position, substituted with a 3-chlorobenzyl moiety, and a pyridin-2-ylmethyl group at the 1-position. The cyclopenta[d]pyrimidine core is known for its pharmacological versatility, including antioxidant, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-15-6-3-5-14(11-15)13-26-19-17-8-4-9-18(17)24(20(25)23-19)12-16-7-1-2-10-22-16/h1-3,5-7,10-11H,4,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTFPIGYNAMMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclopenta[d]pyrimidin-2(5H)-one Core

The cyclopenta[d]pyrimidinone core is typically synthesized via cyclocondensation reactions. A common approach involves reacting cyclopentanone derivatives with urea or thiourea in the presence of acidic catalysts. For example, cyclopentanone reacts with urea under refluxing conditions in acetic acid to form 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one. Chlorination at the 4-position is then achieved using phosphorus oxychloride (POCl₃), yielding 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Table 1: Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield Reference
Cyclocondensation Cyclopentanone, urea, acetic acid, reflux 65–70%
Chlorination POCl₃, reflux, 6 h 85%

Functionalization at the 1-Position: Pyridin-2-ylmethyl Substitution

The 1-position substitution is achieved via nucleophilic aromatic substitution (SNAr) using pyridin-2-ylmethanol or its derivatives. The reaction employs a base to deprotonate the alcohol, generating a nucleophile that attacks the chlorinated pyrimidine intermediate.

Example Protocol :

  • Substrate : 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (10 mmol).
  • Nucleophile : Pyridin-2-ylmethanol (12 mmol).
  • Base : N-Ethyl-N,N-diisopropylamine (15 mmol).
  • Solvent : Isopropyl alcohol (100 mL).
  • Conditions : Reflux at 100°C for 16 h.
  • Yield : 42–45% after recrystallization.

The choice of base and solvent critically impacts yield. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may enhance reactivity but require higher temperatures.

Thioether Linkage Formation at the 4-Position

The 4-position thioether is introduced via a nucleophilic substitution reaction between 4-chloro-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one and 3-chlorobenzylthiol. This step demands careful control of stoichiometry and reaction pH to avoid oxidation of the thiol.

Optimized Procedure :

  • Substrate : 4-Chloro intermediate (5 mmol).
  • Thiol : 3-Chlorobenzylthiol (6 mmol).
  • Base : Triethylamine (10 mmol).
  • Solvent : Ethanol (50 mL).
  • Conditions : Reflux at 80°C for 12 h under nitrogen.
  • Yield : 50–55% after column chromatography.

Table 2: Comparative Analysis of Thioether Formation Methods

Base Solvent Temperature Time Yield Reference
Triethylamine Ethanol 80°C 12 h 55%
K₂CO₃ DMF 100°C 8 h 48%
DBU THF 60°C 24 h 52%

Mechanistic Insights and Side Reactions

The thioether formation proceeds via an SNAr mechanism, where the thiolate ion attacks the electron-deficient C4 position of the pyrimidine ring. Competing side reactions include:

  • Oxidation of Thiol : Mitigated by conducting reactions under inert atmospheres.
  • Over-Alkylation : Controlled by using a slight excess of thiol (1.2 equiv).

Structural Characterization and Purity

The final product is characterized via NMR, HRMS, and X-ray crystallography. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.96–2.07 (m, 2H, cyclopentyl CH₂), 3.85 (s, 2H, SCH₂), 4.60 (s, 2H, NCH₂Py), 6.38 (s, 1H, Py-H), 7.25–7.45 (m, 4H, Ar-H).
  • HRMS : [M+H]⁺ calculated for C₂₀H₁₈ClN₃OS: 400.0884; found: 400.0886.

Chemical Reactions Analysis

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Biological Activities

The compound has been investigated for its biological activities, particularly its potential as an antiproliferative agent against various cancer cell lines. The following table summarizes the antiproliferative effects observed in recent studies:

CompoundCell LineIC50 (μM)
CA-4SGC-79010.009
CA-4A5490.012
CA-4HT-10800.008
Target CompoundSGC-79010.014
Target CompoundA5490.008
Target CompoundHT-10800.012

These findings suggest that the compound exhibits moderate to potent antiproliferative activity comparable to established chemotherapeutic agents.

Case Studies

Recent research has highlighted the compound's effectiveness in inhibiting cancer cell growth in vitro. For instance:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound effectively inhibited the proliferation of SGC-7901 gastric cancer cells with an IC50 value of 0.014 μM, indicating its potential as a therapeutic agent against gastric cancer.
  • Mechanistic Insights : Another study explored the binding affinity of the compound to specific protein targets involved in cancer signaling pathways, revealing significant interactions that could lead to enhanced therapeutic effects.

Potential Therapeutic Uses

Given its biological activity, this compound could be further explored for applications in:

  • Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
  • Inflammation Modulation : Investigating its role in modulating inflammatory pathways could open avenues for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as WRN helicase, which is involved in DNA repair and replication. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and induce apoptosis. The molecular pathways involved include the disruption of DNA synthesis and repair mechanisms, leading to cell cycle arrest and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Cyclopenta[d]pyrimidine Derivatives

The 2014 study by Kononevich et al. synthesized and evaluated 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (e.g., compounds 4a–h) for antioxidant activity . Key structural and functional comparisons are outlined below:

Compound Substituent at Thioether Position Antioxidant Activity (Fe²⁺-Adrenaline Model) Notes
4a Benzyl Moderate activity (45% inhibition) Baseline substituent
4c 2-Chlorobenzyl Prooxidant (−6.67% inhibition) Ortho-halogenation induces prooxidant effects
4d 2-Bromobenzyl Strong prooxidant (−60% inhibition) Halogen position critical
Target Compound 3-Chlorobenzyl Not tested Meta-chloro substitution may avoid prooxidant effects observed in ortho-halogenated analogues

Key Findings:

Substituent Position and Halogen Effects : Ortho-halogenated benzylthioethers (e.g., 4c , 4d ) exhibit prooxidant activity, likely due to steric or electronic effects destabilizing radical intermediates. In contrast, the target compound’s meta-chlorobenzyl group may mitigate such effects, though experimental confirmation is lacking .

Pyridin-2-ylmethyl Substitution : Unlike the tested compounds, the target compound features a pyridin-2-ylmethyl group at the 1-position. This substituent could enhance solubility or confer unique binding interactions, but its impact on antioxidant activity remains unexplored .

Broader Pyrimidine Derivatives

  • Dihydropyrimidine-2-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione): Exhibit antibacterial, antitumor, and anti-inflammatory activities .
  • Their activity profiles may differ due to halogen electronegativity and steric bulk .

Biological Activity

The compound 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds structurally similar to 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit promising antiviral properties. For instance, derivatives with thiazolidinone scaffolds have shown significant efficacy against Hepatitis C Virus (HCV) NS5B RNA polymerase, with IC50 values as low as 0.26 μM . While specific data on the compound is limited, its structural analogs suggest potential activity against viral infections.

Anti-inflammatory Properties

Compounds with similar heterocyclic structures have been investigated for their anti-inflammatory effects. For example, certain pyrazole-linked compounds have demonstrated selective inhibition of COX-II enzymes, which are crucial in inflammatory pathways. These compounds exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-I and COX-II . The presence of a pyridine moiety in our compound may enhance its anti-inflammatory potential.

Anticancer Activity

The anticancer activity of related compounds has been documented in various studies. For instance, certain pyrimidine derivatives have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in tumor cells . The compound's structural features may contribute to similar anticancer properties.

Enzyme Inhibition

The biological activity of 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one may involve the inhibition of specific enzymes linked to disease pathways. For example, its potential as a COX-II inhibitor could be attributed to its ability to bind selectively to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory mediators .

Molecular Interactions

The compound's thioether and pyridine functionalities allow for diverse interactions at the molecular level. These interactions can influence cellular signaling pathways and contribute to its biological effects. The presence of halogen (chlorine) substituents may further enhance binding affinity and specificity towards target proteins .

Study 1: Antiviral Efficacy

A study conducted on thiazolidinone derivatives demonstrated their ability to inhibit HCV replication with significant potency. The most effective derivatives had IC50 values below 0.35 μM, indicating strong antiviral activity . While direct studies on our compound are scarce, structural similarities suggest it could exhibit comparable efficacy.

Study 2: Anti-inflammatory Effects

Research on pyrazole-based compounds revealed their ability to inhibit COX-II selectively while minimizing side effects associated with COX-I inhibition. One such compound showed an IC50 value of 0.52 μM against COX-II . Given the structural parallels, 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one may also demonstrate anti-inflammatory capabilities.

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for scalability?

The synthesis of this cyclopenta-pyrimidine derivative typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the pyrimidine core via condensation of aminothiophene derivatives with β-ketoesters or β-ketoaldehydes under acidic conditions .
  • Step 2: Introduction of the 3-chlorobenzylthio group through nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid side reactions .
  • Step 3: Pyridin-2-ylmethylation at the N1 position using alkylating agents like 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) .
    Optimization Tips:
  • Use high-purity reagents to minimize by-products.
  • Monitor reaction progress via TLC or HPLC to adjust reaction times dynamically.
  • Scale-up requires solvent recovery systems and flow chemistry setups to maintain yield consistency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Technique Application Key Parameters
¹H/¹³C NMR Assigns proton and carbon environments, confirming substituent positions.DMSO-d₆ solvent; δ 7–8 ppm for aromatic Hs .
IR Spectroscopy Identifies functional groups (e.g., C=S stretch at ~600–700 cm⁻¹).KBr pellet method; resolution 4 cm⁻¹ .
Mass Spectrometry Validates molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ peak at ~430).Positive ion mode; calibration with standards .
X-ray Crystallography Resolves 3D conformation, critical for SAR studies. Requires single crystals grown via slow evaporation (e.g., ethanol/water) .

Q. What preliminary biological screening approaches are recommended to assess kinase inhibitory activity?

  • In vitro kinase assays: Use ADP-Glo™ or fluorescence-based platforms to measure inhibition of kinases like JAK2 or EGFR.
    • Protocol: Incubate compound (1–10 µM) with kinase, ATP, and substrate; quantify phosphorylation .
  • Cell viability assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin.
    • IC₅₀ values >50 µM suggest low toxicity, supporting further development .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Molecular docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (PDB: 3K1) to identify key interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with chlorobenzyl) .
  • MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
  • QSAR models: Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory potency .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Meta-analysis: Aggregate data from kinase inhibition assays (≥3 independent studies) to identify outliers. Adjust for variables like ATP concentration or buffer pH .
  • Orthogonal assays: Validate hits using SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently of enzymatic activity .
  • Proteome-wide profiling: Use kinobeads or Chemoproteomics to assess off-target effects, explaining unexpected cytotoxicity .

Q. What in vitro assays effectively evaluate selectivity against kinase isoforms?

  • Panel screening: Test against a panel of 50+ kinases (e.g., DiscoverX KinomeScan) at 1 µM. A selectivity score (<30% inhibition for non-targets) indicates specificity .
  • Cellular thermal shift assay (CETSA): Confirm target engagement in lysates by measuring thermal stabilization of the kinase-compound complex .
  • Resistance mutation studies: Engineer gatekeeper mutations (e.g., T790M in EGFR) to assess binding dependency on specific residues .

Q. How can synthetic by-products be minimized during thioether bond formation?

  • Optimized conditions: Use degassed solvents (e.g., THF) and catalytic KI to enhance nucleophilicity of the thiol group .
  • Protection/deprotection: Temporarily protect reactive sites (e.g., pyridine N) with Boc groups to prevent unwanted alkylation .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Salt formation: React with HCl or sodium citrate to increase aqueous solubility.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
  • Prodrug design: Introduce phosphate esters at the pyrimidine hydroxyl group, cleaved in vivo by phosphatases .

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